

# Application Note & Protocol: Quantification of Fluchloraminopyr in Soil using UHPLC-MS/MS

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## Compound of Interest

Compound Name: *Fluchloraminopyr*

Cat. No.: *B13841138*

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## Introduction

**Fluchloraminopyr** is a novel herbicide used for the control of broad-leaved weeds. Understanding its fate and persistence in the soil is crucial for environmental risk assessment and ensuring food safety. This application note provides a detailed protocol for the quantification of **fluchloraminopyr** in soil matrices using a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, which offers excellent recovery and cleanup for a broad range of pesticides in complex matrices like soil.<sup>[1][2]</sup>

## Experimental Protocols

### Materials and Reagents

- **Fluchloraminopyr** analytical standard (≥98% purity)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Water, HPLC or LC-MS grade
- Formic acid (FA), LC-MS grade

- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Sodium chloride ( $\text{NaCl}$ )
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes
- 2 mL autosampler vials
- Syringe filters (0.22  $\mu\text{m}$ )

## Equipment

- UHPLC system coupled with a triple quadrupole mass spectrometer
- High-speed centrifuge
- Vortex mixer
- Analytical balance
- Sample homogenizer (e.g., Geno/Grinder)

## Sample Preparation: Modified QuEChERS Method

The QuEChERS method is a simple and effective two-step process involving extraction and cleanup.<sup>[3]</sup>

### 1. Extraction

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, weigh 3 g and add 7 mL of water, vortex briefly, and allow to hydrate for 30 minutes.[\[4\]](#)
- Add 10 mL of 1% acetic acid in acetonitrile to the tube.
- Add the appropriate amount of **fluchloraminopyr** standard solution for spiking (for recovery studies and matrix-matched calibration).
- Add the QuEChERS extraction salt packet containing 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
- Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for 5 minutes to ensure thorough extraction.[\[4\]](#)
- Centrifuge the tube at  $\geq 3000$  rcf for 5 minutes.[\[4\]](#)

## 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18 sorbent.
- Vortex the tube for 1 minute.
- Centrifuge at a high rcf (e.g.,  $\geq 5000$ ) for 2 minutes.[\[4\]](#)
- Filter the supernatant through a 0.22  $\mu$ m syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

## UHPLC-MS/MS Analysis

### UHPLC Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient	5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

#### Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

#### Multiple Reaction Monitoring (MRM) Transitions for **Fluchloraminopyr**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Fluchloraminopyr (Quantifier)	[Value to be determined]	[Value to be determined]	0.05	[Value to be determined]	[Value to be determined]
Fluchloraminopyr (Qualifier)	[Value to be determined]	[Value to be determined]	0.05	[Value to be determined]	[Value to be determined]

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Note: Specific

MRM

transitions,

cone

voltages, and

collision

energies for

fluchloramino

pyr need to

be optimized

by infusing a

standard

solution of

the analyte

into the mass

spectrometer.

The values

provided here

are

placeholders

and should

be

experimentall

y determined

for optimal

sensitivity

and

specificity.

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## Data Presentation

The quantitative data for the method validation should be summarized in the following tables.

Table 1: Method Validation Summary for **Fluchloraminopyr** in Soil

Parameter	Result
Linearity Range (µg/kg)	e.g., 1 - 100
Correlation Coefficient (r <sup>2</sup> )	>0.99
Limit of Detection (LOD) (µg/kg)	[Value to be determined]
Limit of Quantification (LOQ) (µg/kg)	[Value to be determined]

Table 2: Accuracy and Precision of **Fluchloraminopyr** Quantification in Soil

Spiking Level (µg/kg)	Mean Recovery (%) (n=6)	Relative Standard Deviation (RSD) (%)
Low (e.g., 5 µg/kg)	[Value to be determined]	[Value to be determined]
Medium (e.g., 20 µg/kg)	[Value to be determined]	[Value to be determined]
High (e.g., 50 µg/kg)	[Value to be determined]	[Value to be determined]

## Experimental Workflow Diagram



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Caption: Workflow for **Fluchloraminopyr** Quantification in Soil.

## Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **fluchloraminopyr** in soil using a modified QuEChERS extraction method followed by UHPLC-MS/MS analysis. The method is designed to be robust, sensitive, and suitable for high-

throughput laboratory settings. Proper method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential to ensure reliable and accurate results. The provided workflow and tables serve as a template for researchers to develop and validate their own methods for the analysis of **fluchloraminopyr** in soil and similar environmental matrices.

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